molecular formula C19H18N2O2S B11352064 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide

Cat. No.: B11352064
M. Wt: 338.4 g/mol
InChI Key: ROLDRCUFGMAOSS-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Chemical Reactions Analysis

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it has been shown to downregulate the expression of pro-inflammatory cytokines and inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) .

Comparison with Similar Compounds

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-4-methylbenzamide

InChI

InChI=1S/C19H18N2O2S/c1-13-3-5-14(6-4-13)18(22)20-11-16-12-24-19(21-16)15-7-9-17(23-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,20,22)

InChI Key

ROLDRCUFGMAOSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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